molecular formula C10H14O3 B14244056 1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate CAS No. 374590-08-6

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate

Katalognummer: B14244056
CAS-Nummer: 374590-08-6
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: USRHFWJXZMCWCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a molecular formula of C10H14O3 It is a derivative of cyclohexene, featuring a ketone group at the second position and an acetate group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylcyclohex-3-en-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, allowing the acetate group to be introduced at the first position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 1,4-dimethyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can act as an electrophile, facilitating reactions with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethylcyclohex-3-en-1-one: Lacks the acetate group, making it less reactive in certain substitution reactions.

    2-Oxocyclohex-3-en-1-yl acetate: Lacks the methyl groups, affecting its steric properties and reactivity.

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but different functional groups, leading to different chemical behavior.

Uniqueness

1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

374590-08-6

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

(1,4-dimethyl-2-oxocyclohex-3-en-1-yl) acetate

InChI

InChI=1S/C10H14O3/c1-7-4-5-10(3,9(12)6-7)13-8(2)11/h6H,4-5H2,1-3H3

InChI-Schlüssel

USRHFWJXZMCWCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(CC1)(C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.